molecular formula C20H13BrN2S B2947935 (E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile CAS No. 333319-19-0

(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile

Cat. No. B2947935
CAS RN: 333319-19-0
M. Wt: 393.3
InChI Key: CUVVRMJYLGCKAC-RVDMUPIBSA-N
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Description

Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, which could make this compound a good candidate for substitution reactions . The nitrile group could potentially undergo hydrolysis to form a carboxylic acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group could make this compound polar, which would influence its solubility in different solvents. The aromatic rings could contribute to its stability and could also influence its reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

Benzothiazole derivatives have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzothiazole groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These properties are crucial for Type II photosensitizers in PDT, indicating their potential as effective agents in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antileukemic Agents

Another research area focuses on the antileukemic properties of benzothiazole derivatives. A study synthesized and evaluated a series of novel benzothiazole derivatives as potent antileukemic agents, showing significant cytotoxicity against human leukemia cells. These compounds were found to induce cell cycle arrest and apoptosis, showcasing their potential as antileukemic drugs (Prasanna et al., 2010).

Material Science and Liquid Crystals

Benzothiazole derivatives have also been explored in material science, particularly in the synthesis of liquid crystals. A study on azo-bridged benzothiazole-phenyl ethers demonstrated how the length of the alkyl chain affects the thermal stability and phase transition behavior of these compounds. The findings are relevant for the development of materials with specific liquid crystalline properties (Alshargabi et al., 2013).

Anticancer Agents

The anticancer activity of benzothiazole derivatives has been extensively studied. Research on new benzothiazole acylhydrazones as anticancer agents revealed their potential in inhibiting the proliferation of various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. These compounds selectively target cancer cells, indicating their promise as anticancer therapies (Osmaniye et al., 2018).

Antibacterial and Antimicrobial Applications

The antibacterial and antimicrobial properties of benzothiazole derivatives have been confirmed through the synthesis and evaluation of novel compounds. A study on 2,3-diaryl-substituted imidazo[2,1-b]benzothiazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Palkar et al., 2010).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2S/c21-16-8-5-13(6-9-16)11-15(12-22)20-23-19-17-4-2-1-3-14(17)7-10-18(19)24-20/h1-6,8-9,11H,7,10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVRMJYLGCKAC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)C(=CC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)/C(=C/C4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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